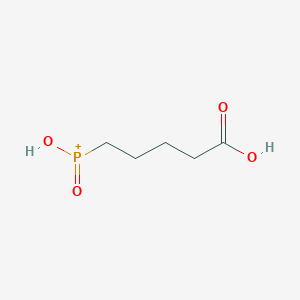
(1-Tert-butylpiperidin-4-YL)(chloro)magnesium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Tert-butylpiperidin-4-YL)(chloro)magnesium is an organomagnesium compound, commonly known as a Grignard reagent. This compound is characterized by the presence of a piperidine ring substituted with a tert-butyl group and a magnesium-chlorine bond. Grignard reagents are widely used in organic synthesis for forming carbon-carbon bonds, making them invaluable in the field of synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Tert-butylpiperidin-4-YL)(chloro)magnesium typically involves the reaction of tert-butylpiperidine with magnesium in the presence of a halogen source, such as chlorine. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) to prevent the highly reactive Grignard reagent from decomposing due to moisture .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain anhydrous conditions and to manage the exothermic nature of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
(1-Tert-butylpiperidin-4-YL)(chloro)magnesium undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halogens in organic molecules.
Coupling Reactions: It participates in forming carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out under anhydrous conditions in solvents like THF or diethyl ether to prevent the Grignard reagent from reacting with water .
Major Products
The major products formed from these reactions are typically alcohols, resulting from the nucleophilic addition to carbonyl compounds. Other products can include substituted organic molecules, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1-Tert-butylpiperidin-4-YL)(chloro)magnesium has several applications in scientific research:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of polymers and other advanced materials.
Medicinal Chemistry: It is used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Catalysis: It serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Mecanismo De Acción
The mechanism of action of (1-Tert-butylpiperidin-4-YL)(chloro)magnesium involves its role as a nucleophile. The magnesium-chlorine bond is highly polarized, making the carbon atom adjacent to magnesium highly nucleophilic. This nucleophilic carbon can attack electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the formation of these bonds, which are fundamental to organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butylmagnesium chloride: Another Grignard reagent with similar reactivity but without the piperidine ring.
(1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline: A compound used in PROTAC development, featuring a piperidine ring but with different functional groups.
Uniqueness
(1-Tert-butylpiperidin-4-YL)(chloro)magnesium is unique due to the presence of both the tert-butyl group and the piperidine ring, which can influence its reactivity and selectivity in organic synthesis. This combination allows for the formation of specific products that might not be easily accessible using other Grignard reagents.
Propiedades
Fórmula molecular |
C9H18ClMgN |
|---|---|
Peso molecular |
200.00 g/mol |
Nombre IUPAC |
magnesium;1-tert-butylpiperidin-4-ide;chloride |
InChI |
InChI=1S/C9H18N.ClH.Mg/c1-9(2,3)10-7-5-4-6-8-10;;/h4H,5-8H2,1-3H3;1H;/q-1;;+2/p-1 |
Clave InChI |
DRZIFKOEUVFZDB-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)N1CC[CH-]CC1.[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one](/img/structure/B12618415.png)

![(3R)-N-[3-chloro-5-(trifluoromethyl)phenyl]-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B12618423.png)



![6-(2-aminoethyl)-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12618435.png)
![[4-(Trifluoroacetyl)piperazin-1-yl]phosphonic dichloride](/img/structure/B12618458.png)
![2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one](/img/structure/B12618469.png)

![N-(1-{Benzyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12618488.png)
![3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-(2,2,2-trifluoroethyl)-](/img/structure/B12618490.png)

